molecular formula C14H11NS B11824828 3-(Methylthio)-2-(phenylethynyl)pyridine

3-(Methylthio)-2-(phenylethynyl)pyridine

Cat. No.: B11824828
M. Wt: 225.31 g/mol
InChI Key: JYMIDYVUMBOJFQ-UHFFFAOYSA-N
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Description

3-(Methylthio)-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-2-(phenylethynyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-3-(methylthio)pyridine with phenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-2-(phenylethynyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

3-(Methylthio)-2-(phenylethynyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylethynyl)pyridine: Lacks the methylthio group, which may affect its reactivity and biological activity.

    3-(Methylthio)pyridine: Lacks the phenylethynyl group, which may influence its chemical properties and applications.

    2-(Methylthio)-3-(phenylethynyl)pyridine: A positional isomer with potentially different reactivity and biological effects.

Uniqueness

3-(Methylthio)-2-(phenylethynyl)pyridine is unique due to the presence of both the methylthio and phenylethynyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

3-methylsulfanyl-2-(2-phenylethynyl)pyridine

InChI

InChI=1S/C14H11NS/c1-16-14-8-5-11-15-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3

InChI Key

JYMIDYVUMBOJFQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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